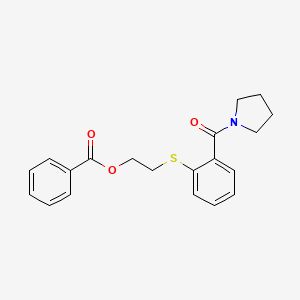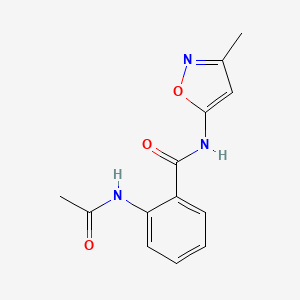![molecular formula C8H13N5O2S2 B12898580 2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide CAS No. 62645-22-1](/img/structure/B12898580.png)
2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is a heterocyclic compound that features a pyridazine ring substituted with an ethylsulfonyl group at the 6-position and a N-methylhydrazinecarbothioamide moiety at the 2-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the N-methylhydrazinecarbothioamide Moiety: This step involves the reaction of the pyridazine derivative with N-methylhydrazinecarbothioamide under appropriate conditions, such as refluxing in ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The ethylsulfonyl and N-methylhydrazinecarbothioamide groups can be substituted with other functional groups to create derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and amines under conditions such as reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of agrochemicals or other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl and N-methylhydrazinecarbothioamide groups may play a role in binding to these targets, leading to modulation of biological pathways. Further studies are needed to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs like Zardaverine and Emorfazone share structural similarities.
Sulfonyl Hydrazines: Other sulfonyl hydrazine derivatives may exhibit similar biological activities.
Uniqueness
2-(6-(Ethylsulfonyl)pyridazin-3-yl)-N-methylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.
Propiedades
Número CAS |
62645-22-1 |
|---|---|
Fórmula molecular |
C8H13N5O2S2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
1-[(6-ethylsulfonylpyridazin-3-yl)amino]-3-methylthiourea |
InChI |
InChI=1S/C8H13N5O2S2/c1-3-17(14,15)7-5-4-6(10-12-7)11-13-8(16)9-2/h4-5H,3H2,1-2H3,(H,10,11)(H2,9,13,16) |
Clave InChI |
BRQHIQWHWFLPBM-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=NN=C(C=C1)NNC(=S)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


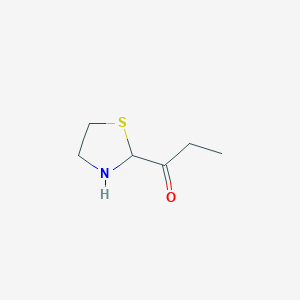
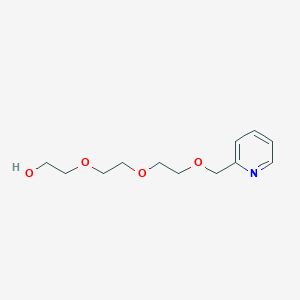
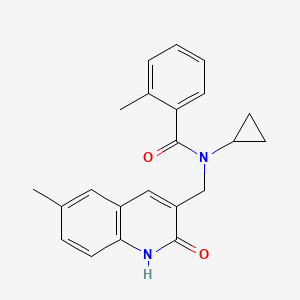
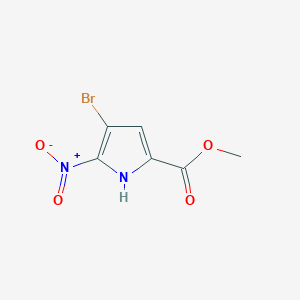

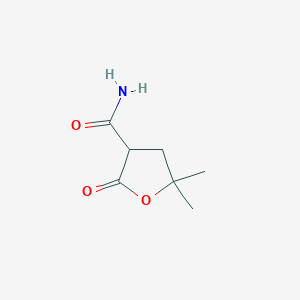
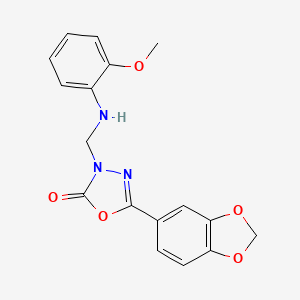
![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
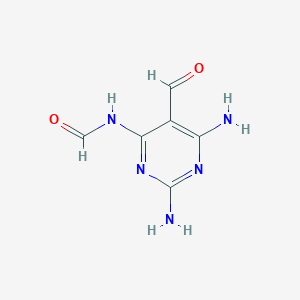
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
